Fmoc-PEG12-NHS ester

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

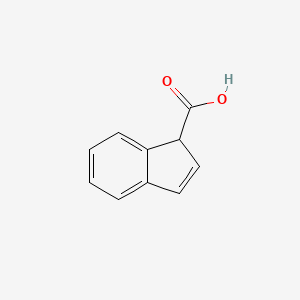

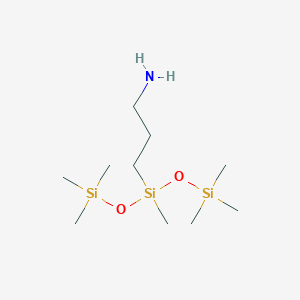

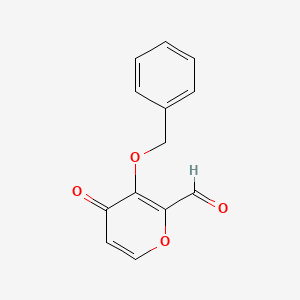

Fmoc-PEG12-NHS ester is a polyethylene glycol-based linker used in the synthesis of proteolysis-targeting chimeras (PROTACs). This compound contains an Fmoc-protected amine and an N-hydroxysuccinimide ester. The polyethylene glycol spacer increases the aqueous solubility of the resulting compound, making it a valuable tool in various biochemical applications .

Mecanismo De Acción

Target of Action

Fmoc-PEG12-NHS ester is primarily used in the synthesis of PROTACs (Proteolysis-Targeting Chimeras) . The primary targets of this compound are proteins that are intended to be degraded . It connects two essential ligands, one for an E3 ubiquitin ligase and the other for the target protein .

Mode of Action

This compound acts as a linker in PROTACs, connecting a ligand for an E3 ubiquitin ligase with a ligand for the target protein . The compound exploits the intracellular ubiquitin-proteasome system to selectively degrade target proteins . The Fmoc group can be deprotected under basic conditions to obtain a free amine, which can be used for further conjugations .

Biochemical Pathways

The key biochemical pathway involved in the action of this compound is the ubiquitin-proteasome system . This system is responsible for protein degradation within cells. By linking a ligand for an E3 ubiquitin ligase with a ligand for the target protein, this compound enables the selective degradation of target proteins .

Pharmacokinetics

Its hydrophilic peg spacer is known to increase solubility in aqueous media , which could potentially influence its absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

The result of the action of this compound is the selective degradation of target proteins . By exploiting the ubiquitin-proteasome system, it allows for the removal of specific proteins within the cell .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the deprotection of the Fmoc group to obtain a free amine for further conjugations requires basic conditions . Additionally, its solubility in aqueous media suggests that the compound’s action, efficacy, and stability could be influenced by the hydration state of the environment .

Análisis Bioquímico

Biochemical Properties

Fmoc-PEG12-NHS ester plays a significant role in biochemical reactions, particularly in the synthesis of PROTACs . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein . This compound, as a linker, facilitates the connection of these two ligands .

Cellular Effects

The primary cellular effect of this compound is its ability to enable the selective degradation of target proteins . This is achieved through the formation of PROTACs, which exploit the intracellular ubiquitin-proteasome system .

Molecular Mechanism

The molecular mechanism of this compound is centered around its role in the synthesis of PROTACs . The Fmoc group can be deprotected under basic condition to obtain the free amine which can be used for further conjugations . The NHS ester can be used to label the primary amines (-NH2) of proteins, amine-modified oligonucleotides, and other amine-containing molecules .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are primarily related to its stability. It is stable at -20°C for 3 years in pure form and for 6 months at -80°C in solvent .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-PEG12-NHS ester typically involves the reaction of Fmoc-protected polyethylene glycol with N-hydroxysuccinimide under basic conditions. The Fmoc group can be deprotected under basic conditions to obtain the free amine, which can be used for further conjugations .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure high purity and consistency. The compound is usually stored at low temperatures to maintain its stability.

Análisis De Reacciones Químicas

Types of Reactions

Fmoc-PEG12-NHS ester primarily undergoes substitution reactions. The N-hydroxysuccinimide ester reacts with primary and secondary amines to form stable amide bonds .

Common Reagents and Conditions

Reagents: Primary and secondary amines, bases (e.g., triethylamine)

Conditions: Typically carried out in organic solvents like dichloromethane or tetrahydrofuran at room temperature

Major Products

The major products formed from these reactions are amide-linked conjugates, which are crucial for various biochemical applications .

Aplicaciones Científicas De Investigación

Chemistry

In chemistry, Fmoc-PEG12-NHS ester is used as a linker in the synthesis of complex molecules, including PROTACs. It facilitates the conjugation of different ligands, enabling selective protein degradation .

Biology

In biological research, this compound is used for labeling proteins and peptides. The polyethylene glycol spacer enhances the solubility and stability of the conjugates, making them suitable for various biological assays .

Medicine

In medicine, this compound is used in drug delivery systems. The compound’s ability to form stable amide bonds with amine-containing drugs enhances their solubility and bioavailability .

Industry

In industrial applications, this compound is used in the production of bioconjugates and other functionalized materials. Its high reactivity and stability make it a valuable tool in various manufacturing processes .

Comparación Con Compuestos Similares

Similar Compounds

- Fmoc-PEG4-NHS ester

- Fmoc-PEG8-NHS ester

- Fmoc-PEG24-NHS ester

Uniqueness

Fmoc-PEG12-NHS ester is unique due to its longer polyethylene glycol spacer, which provides enhanced solubility and stability compared to shorter PEG linkers. This makes it particularly useful in applications requiring high solubility and stability .

Propiedades

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C46H68N2O18/c49-43-9-10-44(50)48(43)66-45(51)11-13-53-15-17-55-19-21-57-23-25-59-27-29-61-31-33-63-35-36-64-34-32-62-30-28-60-26-24-58-22-20-56-18-16-54-14-12-47-46(52)65-37-42-40-7-3-1-5-38(40)39-6-2-4-8-41(39)42/h1-8,42H,9-37H2,(H,47,52) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQKUPHFWWTZASE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C46H68N2O18 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

937.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[5-[3-[6-(2,5-Dioxopyrrolidin-1-yl)oxy-6-oxohexyl]-1,1-dimethyl-6,8-disulfobenzo[e]indol-3-ium-2-yl]penta-2,4-dienylidene]-3-ethyl-1,1-dimethyl-8-sulfobenzo[e]indole-6-sulfonate](/img/structure/B6593223.png)

![[2-Fluoro-5-(trifluoromethyl)phenyl]methanesulfonyl chloride](/img/structure/B6593272.png)